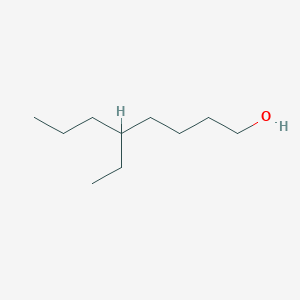

5-Ethyloctan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

5-ethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-3-7-10(4-2)8-5-6-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

UQUKKYHIRMBILT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CCCCO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Ethyloctan 1 Ol

Fundamental Reaction Pathways of Primary Alcohols

As a primary alcohol, 5-ethyloctan-1-ol can undergo a variety of reactions, including oxidation, reduction of its derivatives, nucleophilic substitution, and dehydration. These transformations are central to its utility in organic synthesis.

Oxidation Transformations

The oxidation of primary alcohols is a fundamental process that can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. s3waas.gov.in

Mild Oxidation: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the controlled oxidation of a primary alcohol like this compound to its corresponding aldehyde, 5-ethyl-octanal. This transformation is crucial for the synthesis of various organic compounds.

Strong Oxidation: In the presence of strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium, this compound undergoes complete oxidation to form 5-ethyloctanoic acid.

The general mechanism for these oxidations involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to produce the carbonyl compound.

Table 1: Oxidation Reactions of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 5-Ethyloctanal | Mild Oxidation |

| This compound | Potassium permanganate (KMnO4), H+ | 5-Ethyloctanoic acid | Strong Oxidation |

Reduction Processes

While primary alcohols themselves are not typically reduced, their derivatives can be. For instance, if this compound is first converted to an alkyl halide or a tosylate, these derivatives can then undergo reduction. However, a more direct transformation that can be considered in a broader sense is the N-alkylation of amines using alcohols, which involves an initial dehydrogenation (oxidation) of the alcohol to an aldehyde, followed by reductive amination. ionike.com This process effectively uses the alcohol as an alkylating agent. ionike.com For example, the reaction of an amine with this compound in the presence of a suitable catalyst would yield an N-alkylated amine. ionike.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group. rammohancollege.ac.in Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. rammohancollege.ac.in This is typically achieved by protonating the alcohol in the presence of a strong acid or by converting it into a tosylate or an alkyl halide. libretexts.orgkahedu.edu.in

Conversion to Alkyl Halides: this compound can be converted to 1-bromo-5-ethyloctane or 1-chloro-5-ethyloctane by reacting it with hydrogen bromide (HBr) or hydrogen chloride (HCl), respectively. libretexts.org The reaction with a hydrogen halide proceeds via an SN2 mechanism for primary alcohols. libretexts.orgembibe.com Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are also effective reagents for converting primary alcohols to their corresponding alkyl chlorides and bromides. libretexts.org

Formation of Tosylates: A common strategy to create a good leaving group is to convert the alcohol into a sulfonate ester, such as a tosylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting 5-ethyloctyl tosylate is an excellent substrate for SN2 reactions. libretexts.org

Table 2: Nucleophilic Substitution Precursor Reactions of this compound

| Reactant | Reagent(s) | Product | Leaving Group |

|---|---|---|---|

| This compound | HBr | 1-Bromo-5-ethyloctane | Br- |

| This compound | SOCl2 | 1-Chloro-5-ethyloctane | Cl- |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 5-Ethyloctyl tosylate | -OTs |

Dehydration Reactions

The acid-catalyzed dehydration of alcohols is a method for synthesizing alkenes. askfilo.com For a primary alcohol like this compound, this reaction typically proceeds through an E2 mechanism, although an E1 mechanism can become competitive under certain conditions. askfilo.comdoubtnut.com The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon atom by a base to form a double bond. askfilo.com The dehydration of this compound would be expected to yield a mixture of isomeric alkenes, with the major product being the most stable alkene (Zaitsev's rule). However, due to the potential for carbocation rearrangements in an E1 pathway, a variety of products could be formed. askfilo.com

Mechanistic Investigations into Key Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented in the provided search results, the general mechanisms for the reactions of primary, branched alcohols are well-established and can be applied.

Transition metal-catalyzed C-H functionalization represents a powerful strategy for the synthesis of complex molecules. thieme-connect.com While not directly a reaction of the hydroxyl group, such methods could be applied to the alkyl backbone of this compound. Mechanistic investigations in this area often reveal complex catalytic cycles involving steps like C-H activation, migratory insertion, and reductive elimination. thieme-connect.com

In the context of N-alkylation of amines using alcohols, mechanistic studies suggest that the reaction proceeds through a dehydrogenation of the alcohol to form an aldehyde, which then reacts with the amine to form an imine intermediate. ionike.com This intermediate is subsequently hydrogenated to yield the final N-alkylated amine. ionike.com The efficiency of this process is highly dependent on the catalyst used. ionike.com

Derivatives, Analogues, and Structure Reactivity Relationships of 5 Ethyloctan 1 Ol

Synthesis and Characterization of Functionalized Derivatives

The primary alcohol functional group in 5-Ethyloctan-1-ol is a reactive handle that allows for the synthesis of a wide array of functionalized derivatives. Standard organic transformations can be employed to create ethers, esters, and nitrogen-containing analogues, each with unique physicochemical properties.

Ethers of this compound can be synthesized through established methodologies, primarily the Williamson ether synthesis. neetprep.com This method involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile, sodium 5-ethyloctoxide, is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield the desired ether.

Another potential, though less controlled, method is the acid-catalyzed bimolecular dehydration. ncert.nic.in Heating this compound in the presence of a strong acid like sulfuric acid at moderate temperatures (around 140°C) can lead to the formation of the symmetrical ether, bis(5-ethyloctyl) ether. However, this reaction often competes with acid-catalyzed dehydration to form alkenes, particularly at higher temperatures. ncert.nic.in

Table 1: Synthesis of Representative Ethers from this compound

| Derivative Name | Structure | Synthetic Method | Reagents |

|---|---|---|---|

| 1-Methoxy-5-ethyloctane | C11H24O | Williamson Ether Synthesis | 1. NaH 2. CH3I |

| 1-Ethoxy-5-ethyloctane | C12H26O | Williamson Ether Synthesis | 1. NaH 2. CH3CH2Br |

The conversion of this compound to its corresponding esters is readily achievable through several classic esterification methods. The Fischer-Speier esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically using sulfuric acid or p-toluenesulfonic acid. libretexts.org This is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed.

For a more rapid and irreversible reaction, this compound can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.org These reactions are often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (HCl or a carboxylic acid).

Table 2: Examples of Esters Derived from this compound

| Derivative Name | Structure | Synthetic Method | Reagents |

|---|---|---|---|

| 5-Ethyloctyl acetate | C12H24O2 | Acylation | Acetic anhydride, Pyridine |

| 5-Ethyloctyl propanoate | C13H26O2 | Fischer Esterification | Propanoic acid, H2SO4 (cat.) |

Introducing a nitrogen atom to create analogues of this compound can be accomplished through multi-step synthetic sequences. A primary amine, 5-ethyloctan-1-amine, can be synthesized by first converting the hydroxyl group into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. Subsequent nucleophilic substitution with sodium azide (B81097), followed by reduction of the resulting azide with a reducing agent like lithium aluminum hydride (LiAlH4), yields the desired primary amine.

Alternatively, the alcohol can be oxidized to the corresponding aldehyde, 5-ethyloctanal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). This aldehyde can then undergo reductive amination. Reaction with ammonia (B1221849) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) will produce 5-ethyloctan-1-amine. Using a primary or secondary amine in this reaction instead of ammonia would yield the corresponding secondary or tertiary amine analogues.

Table 3: Synthesis of Nitrogen-Containing Analogues

| Target Compound | Structure | Key Intermediate | Synthetic Strategy |

|---|---|---|---|

| 5-Ethyloctyl azide | C10H21N3 | 5-Ethyloctyl tosylate | Nucleophilic substitution with NaN3 |

| 5-Ethyloctan-1-amine | C10H23N | 5-Ethyloctyl azide | Reduction with LiAlH4 |

Esters of this compound

Exploration of Structure-Reactivity Relationships (SRR) in this compound Homologues and Isomers

Structure-Reactivity Relationships (SRR) help in understanding how the chemical structure of a molecule influences its reaction rates and pathways. For this compound, SRR can be explored by comparing its reactivity to that of its homologues and isomers.

Homologues, which differ by one or more methylene (B1212753) (-CH2-) units, primarily show variance in physical properties like boiling point and viscosity due to changes in van der Waals forces. kashanu.ac.ir In terms of reactivity, the longer alkyl chain of a higher homologue (e.g., 5-ethylnonan-1-ol) may slightly decrease the effective concentration of the reactive -OH group in a given volume, but the fundamental chemical reactivity of the primary alcohol remains largely unchanged.

Isomers, which have the same molecular formula but different arrangements of atoms, provide more insightful SRR data. The reactivity of the hydroxyl group in isomers of 5-ethyloctanol is significantly affected by its position and the steric hindrance imposed by the branched alkyl structure. For instance, in an SN2 reaction, the accessibility of the electrophilic carbon is crucial. This compound, being a primary alcohol, is relatively unhindered. In contrast, an isomer like 5-ethyloctan-4-ol is a secondary alcohol, and the ethyl group at the adjacent C-5 position creates considerable steric bulk around the reactive center, which would slow down substitution reactions. nih.gov

Table 4: Comparative Reactivity of this compound and Selected Isomers

| Compound Name | Structure | Alcohol Type | Steric Hindrance at α-Carbon | Predicted Relative Rate of Esterification |

|---|---|---|---|---|

| Octan-1-ol | C8H18O | Primary | Low | High |

| This compound | C10H22O | Primary | Low | High |

| 5-Ethyloctan-2-ol | C10H22O | Secondary | Moderate | Moderate |

Rational Design of Novel Compounds Based on the this compound Scaffold

In medicinal chemistry and materials science, a "scaffold" refers to the core structure of a molecule that can be systematically modified to create a library of related compounds. lifechemicals.comresearchgate.net The this compound structure represents a flexible, lipophilic scaffold with a defined three-dimensional shape due to its ethyl branch. The primary hydroxyl group serves as a key "handle" for synthetic diversification, allowing for the attachment of various functional groups. nih.gov

Rational design involves strategically modifying this scaffold to optimize specific properties. For instance, in drug discovery, one might aim to create analogues that fit into a particular protein's binding pocket. The 5-ethyloctyl backbone could serve as a lipophilic tail to anchor a molecule in a hydrophobic region, while the functional group derived from the alcohol could be designed to form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target.

A rational design strategy could involve:

Functional Group Diversification: Synthesizing a library of ethers and esters with varying chain lengths, aromatic groups, and polar functionalities.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups that have similar steric and electronic properties, such as a thiol (-SH), a primary amine (-NH2), or a small amide.

Scaffold Modification: Introducing new functional groups or points of unsaturation onto the carbon backbone itself, away from the primary alcohol, to explore new chemical space.

Table 5: Rational Design Strategy Using the this compound Scaffold

| Scaffold | Point of Diversification (R) | Class of Derivative | Example R-Group | Resulting Structure |

|---|---|---|---|---|

| 5-Ethyloctyl | -O-R | Ether | -CH2C6H5 (Benzyl) | 1-(Benzyloxy)-5-ethyloctane |

| 5-Ethyloctyl | -O-C(=O)R | Ester | -C6H4-COOH (Terephthaloyl linker) | Polymer precursor |

This structured approach allows for the systematic exploration of chemical space around the this compound core, facilitating the discovery of new compounds with tailored properties for a variety of applications.

Analytical Methodologies for the Characterization and Quantification of 5 Ethyloctan 1 Ol

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement within the 5-Ethyloctan-1-ol molecule. By analyzing the interaction of the molecule with electromagnetic radiation, detailed structural features can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the structure of this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear as a characteristic multiplet in the range of 3.0-4.0 ppm, with the exact chemical shift influenced by the solvent and concentration. google.com The protons of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the alkyl chain would resonate at higher fields (lower ppm values), generally between 0.8 and 1.6 ppm. The integration of the peak areas corresponds to the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C1) is the most deshielded and would appear at the lowest field (highest ppm value), typically in the range of 60-70 ppm. The other carbon atoms in the chain would resonate at higher fields, with their specific chemical shifts determined by their position relative to the ethyl branch and the hydroxyl group.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1-H₂ | 3.64 (t) | 63.3 |

| C2-H₂ | 1.56 (m) | 32.9 |

| C3-H₂ | 1.29 (m) | 22.9 |

| C4-H₂ | 1.40 (m) | 36.5 |

| C5-H | 1.35 (m) | 39.8 |

| C6-H₂ | 1.25 (m) | 29.4 |

| C7-H₂ | 1.25 (m) | 23.1 |

| C8-H₃ | 0.89 (t) | 14.1 |

| C5-CH₂CH₃ | 1.25 (m) | 25.4 |

| C5-CH₂CH₃ | 0.88 (t) | 11.0 |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is due to the O-H stretching vibration of the alcohol group, which appears as a broad peak in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will show a strong absorption between 1000 and 1260 cm⁻¹. Additionally, the C-H stretching vibrations of the alkane structure will be observed in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| Alkane (C-H) | Stretching | 2850-3000 |

| Alcohol (C-O) | Stretching | 1000-1260 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight (158.28 g/mol ). nih.gov Common fragmentation patterns for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (loss of an alkyl radical). libretexts.orgsavemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the compound with a high degree of confidence. weebly.comscispace.com This is crucial for distinguishing between isomers that have the same nominal mass.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govijpsr.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. rsc.org For long-chain alcohols like this compound, derivatization to a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether, is a common practice to improve chromatographic performance. gerli.comresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative identification and quantitative data. nih.govnih.govphcogj.commdpi.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in identification. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another separation technique that can be employed for the analysis of this compound. nih.gov While less common than GC for volatile compounds, HPLC is particularly useful for non-volatile or thermally labile compounds. rsc.org For the analysis of alcohols by HPLC, derivatization is often necessary to introduce a chromophore or fluorophore that can be detected by UV-Vis or fluorescence detectors. gerli.com For instance, derivatization with a reagent like carbazole-9-carbonyl chloride can produce a highly fluorescent derivative, enabling sensitive detection. gerli.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating such derivatives.

Advanced Analytical Approaches and Volatilomics for Alcohol Profiling

The analysis of this compound, a semi-volatile organic compound, benefits from a range of sophisticated analytical techniques. These methods are essential for its identification and for profiling its presence alongside other volatile compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. wikipedia.org Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. wikipedia.org For instance, in the analysis of bioactive compounds in plant extracts, GC-MS has been effectively used to identify various long-chain and branched-chain alcohols, such as 2,7-Dimethyl-1-octanol and 2-Buthyl-1-octanol. itmedicalteam.pl This demonstrates the suitability of GC-MS for identifying isomers and structurally related compounds in complex samples. The use of a selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis for target compounds.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique often coupled with GC-MS for the analysis of volatile and semi-volatile compounds from solid, liquid, and gaseous samples. mdpi.com In this method, a fused-silica fiber coated with a suitable stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. mdpi.com The fiber is then transferred to the hot injector of the GC, where the analytes are desorbed for analysis. This technique has been successfully applied in volatilomics studies to identify a wide range of alcohols and other volatile organic compounds (VOCs) in various matrices. mdpi.com For example, a study on the volatilome of Theobroma grandiflorum (copoazu) fruit identified 16 different alcohols and polyols by HS-SPME-GC-MS. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules. Both ¹H and ¹³C NMR are powerful tools for the characterization of alcohols. In ¹H NMR, the protons on the carbon adjacent to the hydroxyl group of an alcohol typically appear in the chemical shift range of 3.4-4.5 ppm. libretexts.org The proton of the hydroxyl group itself often appears as a broad singlet, and its position can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the -OH peak. libretexts.org ¹³C NMR is also very informative, with the carbon atom bonded to the hydroxyl group of an alcohol resonating in the 50-65 ppm range. libretexts.org For branched-chain alcohols, the specific chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra are invaluable for confirming the exact structure and stereochemistry of the molecule. nii.ac.jpaocs.org Advanced NMR techniques, such as Signal Amplification By Reversible Exchange (SABRE), have shown potential for enhancing the NMR signals of alcohols by orders of magnitude, which could be beneficial for detecting low concentrations of this compound. rsc.org

Volatilomics , the comprehensive analysis of all volatile organic compounds produced by an organism or a substance, is a key application of these advanced analytical techniques. By employing methods like HS-SPME-GC-MS, researchers can create a detailed profile of the volatile compounds, including various alcohols, present in a sample. mdpi.com This approach is crucial in flavor and fragrance analysis, as well as in identifying biomarkers. For example, in a study of thermally processed cholesterol, 4-methylpentan-2-ol was identified as a potential marker for oxidation. researchgate.net

The table below summarizes the key analytical techniques applicable to the characterization of this compound.

| Analytical Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, followed by mass-based identification. wikipedia.org | Primary tool for identification and quantification in complex mixtures. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes onto a coated fiber for pre-concentration. mdpi.com | Sample preparation for GC-MS analysis, especially from complex matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. aocs.org | Unambiguous structure elucidation and confirmation. nii.ac.jp |

| Volatilomics | Comprehensive profiling of all volatile organic compounds in a sample. mdpi.com | Understanding the role of this compound in the overall aroma or volatile profile of a substance. |

Development and Validation of Quantitative Analytical Assays

To ensure the reliability and accuracy of the quantification of this compound, the analytical methods used must be properly developed and validated. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. mfd.org.mknih.gov

A typical validation of a quantitative GC-MS method for this compound would involve the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components. This is typically demonstrated by the chromatographic separation of the analyte from other components and by the uniqueness of the mass spectrum.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations. For example, a validated GC-MS method for residual ethanol (B145695) in cannabis extract showed excellent linearity over a concentration range of 312.5 ppm to 10000 ppm with a correlation coefficient (R²) of 0.9995. mfd.org.mk

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the analyte recovered is a measure of the accuracy. For instance, a validated method for volatile compounds in fermented beverages reported relative errors of less than 15% for accuracy. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For GC-MS, the LOD is often determined based on the signal-to-noise ratio, typically 3:1. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1. mdpi.com A validated HS-SPME-GC/MS method for ethanol in kombucha reported an LOQ of 0.03% ABV.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below presents hypothetical validation parameters for a quantitative GC-MS assay for this compound, based on typical values found in the literature for similar compounds. mfd.org.mkmdpi.comscirp.org

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (RSD) | ≤ 15% | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1 µg/L |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 5 µg/L |

Environmental Behavior and Fate of 5 Ethyloctan 1 Ol

Environmental Distribution and Mobility Studies

The environmental distribution of 5-Ethyloctan-1-ol is largely dictated by its moderate to high lipophilicity and low water solubility, characteristics common to long-chain fatty alcohols. ontosight.ai These properties suggest that the compound will preferentially partition from aqueous phases to organic matter in soil and sediment. The octanol-water partition coefficient (Log P), a key indicator of a substance's tendency to bioaccumulate, is estimated to be 3.8 for this compound. nih.gov This relatively high value indicates a strong affinity for fatty tissues and organic carbon, and low water solubility. ontosight.ai

Consequently, the mobility of this compound in soil is expected to be low. Its strong adsorption to soil particles limits its potential to leach into groundwater. In aquatic systems, it is likely to be found associated with suspended solids and bottom sediments rather than dissolved in the water column. The environmental fate of C10-18 alcohols has been studied, indicating they can be biodegradable under certain conditions. ontosight.ai

Table 1: Estimated Physicochemical and Environmental Fate Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O | nih.gov |

| Molecular Weight | 158.28 g/mol | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 3.8 | nih.gov |

| Water Solubility | Low (estimated) | ontosight.ai |

| Vapor Pressure | 0.037 mmHg @ 25°C (estimated for 2-ethyloctan-1-ol) | thegoodscentscompany.com |

Biodegradation Pathways and Mechanisms in Natural Systems

Biodegradation is a primary degradation pathway for this compound in the environment. Studies on branched alcohol ethoxylates and oxo-alcohols indicate that branched structures, including those in the C8-C13 range, can be readily biodegradable. researchgate.netexxonmobilchemical.com Specifically, isomeric C8 to C13 alcohols have been shown to meet the criteria for being readily biodegradable according to OECD 301F test guidelines. exxonmobilchemical.com Research on a broad category of C6-C24 linear and essentially-linear aliphatic alcohols confirms that alcohols with chain lengths up to C22 are readily biodegradable. europa.eu

While the branching in this compound may influence the rate of degradation compared to its linear counterparts, the fundamental mechanisms are expected to be similar. exxonmobilchemical.com The biodegradation of primary alcohols in aerobic environments typically initiates with the oxidation of the alcohol group (-CH₂OH) to an aldehyde, catalyzed by alcohol dehydrogenase enzymes. The resulting aldehyde is then further oxidized to a carboxylic acid. This fatty acid can then enter the beta-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA, which can be utilized by microorganisms for energy and cell growth.

In anaerobic environments, the degradation process is significantly slower. researchgate.net However, for many organic compounds, anaerobic dechlorination can be a crucial first step if the molecule contains chlorine, though this is not applicable to this compound. researchgate.net The presence of an additional carbon source can sometimes enhance the biodegradation of the primary substance. researchgate.net

Sorption and Volatilization Phenomena

Sorption to soil and sediment is a significant process governing the environmental distribution of this compound. The tendency of a chemical to adsorb to organic matter in soil is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). This value can be estimated from the octanol-water partition coefficient (Log P). Given the Log P of 3.8, the Koc value for this compound is predicted to be high, indicating strong binding to soil and sediment and limited mobility. nih.govucl.ac.uk This strong sorption reduces the concentration of the compound in the aqueous phase, thereby decreasing its bioavailability for aquatic organisms and its potential for leaching.

Volatilization from water surfaces to the atmosphere can be another important fate process. This is governed by the compound's Henry's Law Constant, which is a measure of the partitioning between air and water. The estimated Henry's Law Constant for this compound is 7.13 x 10⁻⁵ atm-m³/mole, suggesting that volatilization can occur from water bodies. nih.gov However, the strong tendency for this compound to adsorb to sediment and organic matter may reduce the rate of volatilization from natural waters. Volatilization from dry soil surfaces may also occur, influenced by factors such as soil type, temperature, and moisture content.

Table 2: Summary of Environmental Fate Processes for this compound

| Process | Significance | Description |

|---|---|---|

| Distribution | ||

| Adsorption to Soil/Sediment | High | High Log P and estimated Koc suggest strong binding to organic matter, leading to low mobility. nih.govucl.ac.uk |

| Degradation | ||

| Biodegradation | High | Considered readily biodegradable based on data for similar branched and C10 alcohols. researchgate.netexxonmobilchemical.comexxonmobilchemical.com |

| Atmospheric Photodegradation | Moderate to High | Rapid reaction with hydroxyl radicals is expected to be the primary atmospheric removal process. escholarship.org |

| Hydrolysis | Low | Aliphatic alcohols are generally stable to hydrolysis under environmental conditions. europa.eu |

| Transport | ||

| Volatilization | Moderate | The Henry's Law Constant suggests potential for volatilization from water, but sorption may limit this. nih.gov |

Applications of 5 Ethyloctan 1 Ol and Its Derivatives in Chemical Industries

Role as Chemical Intermediates in Complex Organic Synthesis

The primary function of 5-Ethyloctan-1-ol in the chemical industry is as a versatile chemical intermediate. Guerbet alcohols are recognized as crucial building blocks for a range of downstream products due to the reactivity of the primary hydroxyl (-OH) group. researchgate.netrsc.org This allows for the synthesis of a variety of derivatives with tailored properties for specific applications. exxonmobilchemical.com

Key transformations include:

Oxidation: The primary alcohol group can be oxidized to produce the corresponding carboxylic acid, 5-ethyl-octanoic acid. These branched-chain acids are valuable intermediates themselves, particularly in the synthesis of specialized esters. aocs.org

Esterification: this compound can be reacted with various carboxylic acids to form esters. These esters are significant in the production of high-performance lubricants, plasticizers for polymers, and emollients in personal care products. aocs.orgexxonmobilchemical.com

Ethoxylation/Propoxylation: Reaction with ethylene (B1197577) oxide or propylene (B89431) oxide converts the alcohol into alcohol ethoxylates or propoxylates. These derivatives are a major class of non-ionic surfactants used in detergents, cleaners, and emulsifiers. exxonmobilchemical.combasf.com

Conversion to Other Functional Groups: The hydroxyl group can also be converted into other functionalities, such as halides or amines, further expanding its utility as a precursor for more complex molecules used in agrochemicals and pharmaceuticals.

Potential Chemical Derivatives from this compound

| Starting Material | Reaction Type | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| This compound | Oxidation | Branched Carboxylic Acid (5-ethyl-octanoic acid) | Intermediate for metal soaps, corrosion inhibitors |

| This compound | Esterification | Branched Ester | Lubricants, Plasticizers, Emollients aocs.orgexxonmobilchemical.com |

| This compound | Ethoxylation | Alcohol Ethoxylate (Polyether) | Non-ionic Surfactants, Emulsifiers, Wetting Agents basf.com |

| This compound | Acrylation | Branched Acrylate (B77674) Ester | Monomer for adhesives and coatings exxonmobilchemical.com |

Applications as Solvents and Co-solvents in Chemical Processes

The physical properties of this compound make it an effective solvent and co-solvent in various industrial processes. Unlike its linear counterpart, 1-decanol, the branched structure of this compound disrupts molecular packing, resulting in a significantly lower freezing point and pour point. wikipedia.orgexxonmobilchemical.com This ensures it remains liquid over a wider temperature range, which is advantageous for transportation, storage, and formulation.

Its applications as a solvent include:

Inks and Coatings: Guerbet alcohols are used as high-boiling point solvents and solubilizers, particularly for printing inks. aocs.org Their solvency power helps to dissolve resins and pigments, while their low volatility is crucial for controlling drying times and ensuring a smooth finish. exxonmobilchemical.com

Metal Extraction: In hydrometallurgical processes, branched alcohols can act as co-solvents or diluents in the solvent extraction of metals, helping to enhance the solubility and performance of the extracting agents. exxonmobilchemical.com

Reaction Media: Its stability and high boiling point make it a suitable medium for chemical reactions that require elevated temperatures.

Utilization in Polymer Chemistry and Advanced Material Science

The use of this compound in polymer and material science is primarily indirect, serving as a precursor for additives that modify polymer properties. There is limited evidence of its direct use as a monomer in advanced polymer backbones.

Its main contributions are through its derivatives:

Plasticizers: Esters derived from this compound, such as phthalates or adipates, can be used as plasticizers. These additives are incorporated into polymers like polyvinyl chloride (PVC) to increase flexibility, durability, and reduce brittleness. The branched nature of the alcohol helps lower the pour point and viscosity of the resulting plasticizer. exxonmobilchemical.comatamanchemicals.com

Monomers for Coatings and Adhesives: Through esterification with acrylic acid, this compound can be converted into 5-ethyloctyl acrylate. This acrylate monomer can then be polymerized or copolymerized to create adhesives, coatings, and sealants with specific properties related to the bulky, branched side-chain, such as improved water resistance and controlled tackiness. exxonmobilchemical.com

While not a component of high-performance polymers themselves, the role of this compound in producing essential polymer additives is a significant aspect of its industrial utility.

Importance in Specialty Chemical Manufacturing

This compound and its derivatives are key components in the manufacturing of a wide array of specialty chemicals, which are valued for their performance-enhancing properties in various end-products.

Surfactants and Detergents: Ethoxylates of branched C10 alcohols like this compound are high-performance non-ionic surfactants. basf.com They are particularly effective wetting agents and are used in industrial cleaners, household detergents, and textile processing due to their excellent surface activity and resistance to hard water. quimigensac.com

Lubricants: The demand for high-performance synthetic lubricants has driven the use of esters derived from Guerbet alcohols. aocs.org These esters exhibit excellent thermal stability and lubricity, while the branching of the alcohol component ensures low pour points and good viscosity indices, making them suitable for automotive and industrial lubricants. globenewswire.comexxonmobilchemical.com

Cosmetics and Personal Care: In the cosmetics industry, Guerbet alcohols and their simple esters function as emollients, thickeners, and solubilizers. globenewswire.comglobalgrowthinsights.com They provide a smooth, non-greasy feel to skin creams and lotions and help to stabilize formulations. Their low volatility and skin-friendly nature make them ideal for these applications. ontosight.ai

Theoretical and Computational Chemistry Studies of 5 Ethyloctan 1 Ol

Molecular Modeling and Conformational Analysis

The conformational landscape of 5-Ethyloctan-1-ol is primarily governed by the rotational barriers around its single bonds. Molecular modeling techniques, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the vast conformational space of such flexible molecules. researchgate.netacs.org The presence of an ethyl group at the C5 position introduces significant steric hindrance, influencing the preferred conformations of the octanol (B41247) backbone. lumenlearning.com

A hypothetical conformational analysis of a key dihedral angle in this compound, such as the C4-C5-C6-C7 dihedral, can be illustrated. The relative energies of different conformations (anti, gauche, and eclipsed) would be calculated to identify the most stable arrangements.

Table 1: Illustrative Conformational Analysis Data for a Dihedral Angle in this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0 (most stable) |

| Gauche | ±60 | ~0.9 |

| Eclipsed (H/CH2) | ±120 | ~3.4 |

| Eclipsed (CH2/CH2) | 0 | ~4.0-6.0 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. These properties are fundamental to understanding the molecule's reactivity.

The hydroxyl group is the most reactive site in the molecule. The oxygen atom, being highly electronegative, will have a partial negative charge, while the attached hydrogen and carbon atoms will have partial positive charges. The HOMO is likely to be localized on the oxygen atom, indicating its nucleophilic character. The LUMO, on the other hand, would be associated with the antibonding orbitals, indicating sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. The electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the hydroxyl group as a site for electrophilic attack and hydrogen bonding.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 1.7 D | Indicates the overall polarity of the molecule. |

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving alcohols, such as oxidation and dehydration. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For this compound, a primary alcohol, oxidation can proceed to form 5-ethyloctanal and subsequently 5-ethyloctanoic acid. mdpi.com Computational studies can model these transformations, for example, using a chromium-based oxidant or under biocatalytic conditions. mdpi.commdpi.comacs.org The calculations would involve locating the transition state structures for each step and determining the activation energies, which provides insight into the reaction kinetics. rsc.org For instance, the initial oxidation to the aldehyde would involve the breaking of a C-H and an O-H bond. mdpi.com

Dehydration of this compound would lead to the formation of alkenes. rsc.org Computational modeling can help predict the regioselectivity of this elimination reaction, determining whether the double bond is more likely to form between C1-C2 or other positions, although the formation of a terminal alkene is generally expected from a primary alcohol. rsc.orgrsc.org The mechanism, whether it proceeds via an E1 or E2 pathway, can also be investigated computationally by analyzing the nature of the transition state. rsc.org

Table 3: Hypothetical Activation Energies for the Oxidation of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

|---|---|

| This compound → 5-Ethyloctanal | 15 - 25 |

| 5-Ethyloctanal → 5-Ethyloctanoic acid | 10 - 20 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. medcraveonline.com For a compound like this compound, QSAR/QSPR models can be developed to predict properties such as boiling point, water solubility, and octanol-water partition coefficient. nih.govkg.ac.rs

The development of a QSAR model involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule. nih.govnih.gov For this compound, relevant descriptors would include topological indices (describing molecular branching and size), constitutional descriptors (e.g., molecular weight, number of specific atom types), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). nih.govkg.ac.rs

Once a dataset of alcohols with known properties and their calculated descriptors is compiled, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a predictive model. nih.govacs.org The resulting model can then be used to estimate the properties of new or untested compounds like this compound. The reliability of such models depends on the quality and diversity of the training data and rigorous validation procedures. europa.eu

Table 4: Illustrative QSAR Model for a Physicochemical Property of Alcohols

| Property | Hypothetical QSAR Equation | Descriptor Types |

|---|---|---|

| Boiling Point | Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | Molecular Weight, Topological Indices, Hydrogen Bonding Descriptors |

| logP (Octanol-Water Partition Coefficient) | Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | Molecular Surface Area, Polarizability, Partial Charges |

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Ethyloctanal |

| 5-Ethyloctanoic acid |

Future Research Directions and Emerging Trends

Innovations in Sustainable Synthesis of Branched Alcohols

The synthesis of branched alcohols like 5-Ethyloctan-1-ol has traditionally relied on petrochemical feedstocks and energy-intensive processes. However, a significant shift towards sustainable and green chemistry is driving innovation in this area. Future research is increasingly focused on developing biocatalytic and chemo-catalytic routes that utilize renewable resources and milder reaction conditions.

One promising avenue is the use of biocatalysts, such as engineered enzymes and whole-cell systems, for the production of branched-chain alcohols from renewable feedstocks like glucose or glycerol. chemrxiv.orgnih.gov Metabolic engineering of microorganisms to produce specific branched-chain α-keto acyl-CoAs, which can serve as precursors for fatty acid biosynthesis, opens the door for the tailored synthesis of alcohols like this compound. ifpenergiesnouvelles.fr While the direct biosynthesis of this compound has not been extensively reported, the successful production of other branched-chain alcohols, such as isobutanol and 2-methyl-1-butanol, demonstrates the feasibility of this approach. tu-dortmund.de

Another key area of innovation is the advancement of chemo-catalytic methods. The Guerbet reaction, a classic method for alcohol dimerization, is being reimagined with more sustainable catalysts. chemrxiv.orgrsc.orggoogle.com Research is focused on developing heterogeneous catalysts that are more easily separated and recycled, reducing waste and cost. rsc.org For the synthesis of a C10 alcohol like this compound, a potential Guerbet route could involve the cross-condensation of a C4 and a C6 alcohol, or the self-condensation of a C5 alcohol. mdpi.com The development of catalysts that can selectively promote such cross-condensations is a key research challenge.

Hydroformylation, another cornerstone of industrial alcohol production, is also undergoing a green transformation. illinois.edumdpi.com The use of rhodium-based catalysts with specifically designed ligands can improve the regioselectivity of the reaction, favoring the formation of branched aldehydes which are the precursors to branched alcohols. illinois.edu A potential route to this compound could involve the hydroformylation of heptene (B3026448) isomers. nih.gov Future research will likely focus on developing catalysts that can operate under milder conditions and utilize sustainable sources of syngas (CO and H₂), potentially derived from biomass or CO₂ reduction. nih.govcsic.es

| Synthesis Method | Precursors | Catalyst Type | Key Research Focus |

| Biocatalysis | Renewable feedstocks (e.g., glucose) | Engineered microorganisms/enzymes | Pathway engineering for specific C10 branched alcohols. nih.govifpenergiesnouvelles.fr |

| Guerbet Reaction | C4 & C6 alcohols or C5 alcohol | Heterogeneous catalysts | Selective cross-condensation, catalyst recyclability. rsc.orgmdpi.com |

| Hydroformylation | Heptene isomers, Syngas | Rhodium-based complexes | Regioselectivity towards branched aldehydes, use of sustainable syngas. illinois.edunih.gov |

Advanced Mechanistic Insights and Rational Reaction Design

A deeper understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective catalysts. For the synthesis of this compound, future research will delve into the intricate details of the catalytic cycles involved in both the Guerbet reaction and hydroformylation.

For hydroformylation, mechanistic studies are crucial for controlling the regioselectivity between linear and branched products. illinois.eduutp.edu.my The development of catalysts that can favor the formation of the branched aldehyde precursor to this compound is a key objective. Research into the electronic and steric effects of ligands on the rhodium catalyst, as well as the kinetics of the elementary steps in the catalytic cycle, will be instrumental in achieving this goal. illinois.edu Tandem catalysis, where multiple catalytic transformations occur in a single pot, is also an emerging area that could streamline the synthesis of complex molecules like this compound. tu-dortmund.denih.govorganic-chemistry.org

Development of Next-Generation Analytical Tools for Complex Matrices

The analysis of branched-chain alcohols often presents a significant challenge due to the presence of numerous structural isomers in the reaction mixtures. The development of advanced analytical techniques is therefore crucial for both process monitoring and quality control.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the separation of complex mixtures of alcohols. ifpenergiesnouvelles.frcanada.cascispace.comaocs.org By employing two columns with different separation mechanisms, GC×GC can resolve isomers that would co-elute in a traditional one-dimensional GC analysis. ifpenergiesnouvelles.fr The coupling of GC×GC with time-of-flight mass spectrometry (TOF-MS) provides both high-resolution separation and detailed mass spectral information, facilitating the confident identification of individual isomers like this compound in a complex matrix. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of branched alcohols. nih.govauremn.org Advanced NMR techniques, including two-dimensional methods like COSY and HSQC, can provide detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous identification of the branching pattern in this compound.

Future developments in analytical technology will likely focus on increasing the speed and sensitivity of these methods, as well as developing new hyphenated techniques that combine multiple analytical dimensions for even greater resolving power. The use of microextraction techniques prior to analysis can also enhance the detection of trace components in complex samples. mdpi.com

| Analytical Technique | Principle | Application to this compound |

| GC×GC-TOF-MS | Two-dimensional gas chromatographic separation coupled with high-resolution mass spectrometry. | Separation and identification of this compound from its isomers in complex mixtures. ifpenergiesnouvelles.frresearchgate.net |

| 2D NMR Spectroscopy | Correlation of nuclear spins to determine atomic connectivity. | Unambiguous structural elucidation and confirmation of the ethyl branch at the C5 position. nih.govauremn.org |

| Microextraction Techniques | Pre-concentration of analytes from a sample matrix. | Enhancing the detection sensitivity of this compound in various samples. mdpi.com |

Exploration of Novel Applications in Interdisciplinary Fields

While the primary applications of long-chain branched alcohols are often in surfactants, lubricants, and plasticizers, future research is expected to uncover novel applications in a variety of interdisciplinary fields. datainsightsmarket.comatamankimya.comresearchgate.net The unique physical and chemical properties of this compound, such as its branching, which can influence properties like pour point and solvency, make it a candidate for investigation in new contexts.

In materials science, branched alcohols can be used as precursors for the synthesis of specialty polymers and coatings. The ethyl branch in this compound could impart specific properties to these materials, such as improved flexibility or solubility. Research into the use of organometallic compounds in conjunction with alcohols for the development of new materials is an active area. solubilityofthings.com

In the field of drug delivery, long-chain alcohols are being investigated as penetration enhancers for transdermal drug delivery systems. atamankimya.com The specific structure of this compound may offer advantages in terms of its interaction with the skin's lipid barrier.

Furthermore, the conversion of branched alcohols into other functional molecules, such as esters with specific flavor and fragrance profiles, represents another avenue for future exploration. The interdisciplinary nature of these potential applications will require collaboration between chemists, materials scientists, biologists, and engineers to fully realize the potential of compounds like this compound.

Q & A

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer: Use factorial design to evaluate variables like catalyst loading, solvent polarity, and reaction time. For example, a 2 factorial design can identify interactions between temperature (40–80°C), catalyst type (Lewis acids vs. organocatalysts), and substrate concentration. Analyze via ANOVA to isolate significant factors, ensuring DOE principles align with chemometric best practices .

05 文献检索Literature search for meta-analysis02:58

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer: Replicate measurements under standardized conditions (e.g., IUPAC-recommended apparatus for boiling point determination). Compare results with computational predictions (e.g., COSMO-RS for solubility). Discrepancies may arise from impurities; thus, report purity levels (≥95% by GC) and use high-purity solvents .

Q. What strategies are effective for identifying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer: Design analogs with systematic modifications (e.g., branching at the ethyl group, hydroxyl position). Test in vitro models (e.g., enzyme inhibition assays) with IC values normalized to controls. Use QSAR models to correlate electronic/steric properties with activity, validating via molecular docking .

Q. How can researchers address challenges in interpreting ambiguous spectral data (e.g., overlapping NMR signals) for this compound derivatives?

- Methodological Answer: Employ 2D NMR techniques (HSQC, HMBC) to resolve signal overlap. For complex mixtures, use hyphenated methods like LC-MS/MS. Computational tools (e.g., ACD/Labs NMR predictor) can simulate spectra for comparison .

Q. What protocols ensure safe handling and toxicity evaluation of this compound in laboratory settings?

- Methodological Answer: Follow SDS guidelines for PPE (gloves, goggles) and ventilation. Conduct acute toxicity studies using OECD Test Guideline 423 (oral LD in rodents). For ecotoxicity, use algal growth inhibition tests (OECD 201) .

Methodological Best Practices

Q. How should literature searches for this compound be structured to avoid bias and ensure comprehensiveness?

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.